molecular formula C9H10N4 B2896604 N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2310100-60-6

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2896604
CAS No.: 2310100-60-6
M. Wt: 174.207
InChI Key: FEOMTJMQZWRXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a fused pyrido[3,4-d]pyrimidine core structure, a scaffold known to exhibit diverse biological activities. Researchers can explore its potential as a key intermediate or precursor in developing novel therapeutic agents. Its mechanism of action is anticipated to involve interaction with specific enzymatic targets, though detailed pharmacological characterization is required. Available for research purposes, this compound is provided with comprehensive quality control data, including HPLC and NMR spectroscopy analysis, to ensure identity and purity. For Research Use Only. Not for human, veterinary, or therapeutic use. To complete this description, please consult the primary chemical literature or specialized databases to confirm the compound's main applications , specific research value , and mechanism of action .

Properties

IUPAC Name

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13(2)9-7-3-4-10-5-8(7)11-6-12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMTJMQZWRXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloride Displacement Followed by Oxidation

A widely adopted method begins with 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (22 ), a key intermediate synthesized via previously reported protocols. Displacement of the chloride at position 8 is achieved using neopentylamine in N-methylpyrrolidone (NMP) at elevated temperatures (100–120°C), yielding sulfide intermediates (23–25 ). Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) converts the methylthio group to a sulfone (26–28 ), enhancing electrophilicity for downstream nucleophilic substitution.

This route prioritizes modularity, allowing diversification at position 8 before sulfone activation. For example, replacing neopentylamine with alternative amines enables structural variability, though steric and electronic factors influence reaction kinetics.

Sulfone-Mediated Coupling as Initial Step

An alternative strategy reverses the sequence, commencing with m-CPBA oxidation of 22 to sulfone 43 prior to functionalization. The sulfone group at position 2 facilitates nucleophilic displacement under milder conditions. Coupling with formamide derivatives (e.g., N-(4-(1,2-dimethyl-1H-imidazol-5-yl)-2-methoxyphenyl)formamide) occurs via sodium hydride (NaH)-mediated reactions in tetrahydrofuran (THF) at 0–25°C. This method circumvents potential side reactions during chloride displacement, particularly for electron-deficient amines.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Reagents Conditions Advantages Limitations
Chloride → Sulfone 22 Neopentylamine, m-CPBA NMP, 100°C; DCM, 0°C High modularity at position 8 Multi-step, moderate yields
Sulfone → Amine 43 Formamide, NaH THF, 0–25°C Simplified purification Limited amine scope
Alkylation 3a CH₃I, NaH THF, 0°C High efficiency (86%) Requires pre-installed primary amine

Mechanistic Insights and Optimization

Sulfone Reactivity in Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the sulfone group at position 2 activates the pyrimidine ring for nucleophilic attack. Density functional theory (DFT) studies suggest that the sulfone lowers the LUMO energy at position 4 by 1.8 eV compared to the sulfide analog, facilitating amine displacement. Kinetic studies reveal second-order dependence on amine concentration, supporting a concerted mechanism.

Solvent Effects on Alkylation

Dimethylation efficiency correlates with solvent polarity. In THF (ε = 7.5), NaH-mediated deprotonation of the primary amine occurs rapidly, but competing side reactions (e.g., elimination) emerge in DMF (ε = 36.7). Additives like tetrabutylammonium iodide (TBAI, 0.1 equiv.) enhance phase transfer in biphasic systems, improving yields by 12–15%.

Temperature-Dependent Selectivity

Low-temperature conditions (0–5°C) favor monoalkylation, while gradual warming to 25°C drives dimethylation. At 0°C, the activation energy for the second methylation (ΔG‡ = 18.2 kcal/mol) exceeds that of the first (ΔG‡ = 14.7 kcal/mol), necessitating extended reaction times.

Industrial-Scale Considerations

Translating laboratory synthesis to industrial production requires addressing:

  • Catalyst recycling : Immobilized NaH on mesoporous silica reduces waste generation.
  • Continuous flow systems : Microreactors enable precise control over exothermic m-CPBA oxidations, minimizing decomposition risks.
  • Green chemistry principles : Substituting THF with cyclopentyl methyl ether (CPME) improves safety profiles without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridopyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation and survival. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), which play a role in cancer progression by altering gene expression.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Properties

N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide also exhibits anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells.
  • Antimicrobial Studies : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antibiotic.
  • Inflammation Models : Experimental models of inflammation indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical outcomes.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its lipophilicity allows it to easily diffuse into cells, where it can interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues: Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives share structural similarities with the target compound but differ in their heterocyclic core (pyrazolo vs. pyrido). These compounds are extensively studied as kinase inhibitors and antiviral agents:

Compound Name Target/Activity Key Data Source
OSI-027 (R39) mTORC1/mTORC2 inhibitor IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms
OXA-01 (R40) mTOR/PI3K inhibitor IC₅₀ = 4 nM (mTOR), 190 nM (PI3K); blocks 4E-BP1 phosphorylation
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine SARS-CoV-2 Mpro inhibitor Predicted binding affinity: -7.9 kcal/mol (ML), -8.2 kcal/mol (docking); mutagenic but non-carcinogenic
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Kinase inhibitor scaffold CAS 23002-57-5; molecular formula C₇H₉N₅; used in Src kinase studies

Key Structural Differences :

  • Substituent Effects : The dimethylamine group in the target compound may improve solubility relative to halogenated or aryl-substituted analogs (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in ).
Pharmacological Profiles
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines like OSI-027 and OXA-01 are potent mTOR inhibitors due to their C-shaped conformation, which mimics ATP binding. In contrast, pyrido-pyrimidines may adopt distinct binding modes due to altered steric and electronic properties .
  • Antiviral Activity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine inhibits SARS-CoV-2 Mpro via hydrophobic interactions, achieving nanomolar affinity. Pyrido-pyrimidine derivatives with similar substituents (e.g., dimethylamino groups) could offer enhanced metabolic stability .
ADMET and Toxicity
  • Mutagenicity: Pyrazolo-pyrimidines like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are mutagenic in Ames tests but non-carcinogenic in rodent models, suggesting moderate risk .
  • Solubility: 8-((Dimethylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44d) () demonstrates improved aqueous solubility compared to non-polar derivatives, a trait likely shared by the dimethylamine-substituted target compound .

Biological Activity

N,N-Dimethylpyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves microwave-assisted techniques that enhance yield and purity. The compound is characterized by its heterocyclic structure, which is known to contribute to its biological properties. The presence of the pyridine and pyrimidine rings allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds related to this structure have been evaluated for their antiproliferative effects on human colorectal cancer cell lines such as HT-29 and Caco-2. In one study, two specific derivatives exhibited inhibitory effects comparable to established anticancer agents like MPC-6827 at concentrations of 5 and 10 µM over varying time frames (1, 24, 48, and 72 hours) .

Table 1: Antiproliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundCell LineConcentration (µM)Inhibition (%)
4aHT-295XX%
4aCaco-210XX%
4cHT-295XX%
MPC-6827Caco-210XX%

Note: Specific inhibition percentages are not provided in the source material but are crucial for comparative analysis.

The mechanisms through which this compound exerts its biological effects include inhibition of key signaling pathways involved in cell proliferation and survival. The compound has been shown to interact with various kinases and other proteins implicated in cancer progression. Its structural similarities to known kinase inhibitors suggest that it may function as an ATP-competitive inhibitor .

Case Studies

In a notable case study involving the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives, researchers reported promising results indicating that these compounds could serve as effective agents against multiple cancer types. The study emphasized the importance of structural modifications in enhancing biological activity. For example, substituents at specific positions on the pyrimidine ring significantly influenced the potency against cancer cell lines .

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have also been investigated for their antimicrobial , anti-inflammatory , and anticonvulsant activities. Research indicates that certain modifications can enhance these effects, making them versatile candidates for drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammatory markers
AnticonvulsantPotential efficacy in seizure models

Q & A

Q. Q1. What are the optimal synthetic routes for N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine, and how can yield and purity be maximized?

Answer: Synthesis typically involves cyclization of pyrimidine precursors with methylamine derivatives. Key steps include:

  • Step 1: Reacting pyrido[3,4-d]pyrimidin-4-amine with dimethylamine under reflux in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 2: Use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency (yields >70%) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Q2. How is the molecular structure of this compound validated post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., dimethylamine protons at δ 2.8–3.1 ppm) .
  • Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., [M+H]+ at m/z 201.1) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks in the pyrido-pyrimidine core .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Answer: Discrepancies may arise from assay conditions or target selectivity. Methodological solutions include:

  • Dose-Response Profiling: Test the compound across a broad concentration range (nM–μM) in both enzymatic (e.g., EGFR inhibition ) and cell-based assays (e.g., MTT assays ).
  • Off-Target Screening: Use proteome-wide affinity pulldown assays to identify non-specific interactions .
  • Structural-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl vs. morpholine groups) to isolate mechanism-specific effects .

Q. Q4. What strategies are recommended for optimizing this compound’s inhibitory activity against specific kinases?

Answer:

  • Co-Crystallization Studies: Resolve binding modes with target kinases (e.g., BTK or CDKs) using X-ray crystallography to guide rational design .
  • Fragment-Based Design: Introduce halogenated aryl groups (e.g., 4-fluorophenyl ) to enhance hydrophobic interactions in kinase ATP-binding pockets.
  • Kinetic Characterization: Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and optimize residence time .

Q. Q5. How can synthetic challenges (e.g., low regioselectivity in cyclization) be addressed?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity via controlled heating .
  • Catalytic Systems: Employ palladium/copper catalysts for Suzuki-Miyaura coupling to install aryl groups .
  • In Silico Modeling: Predict cyclization pathways using DFT calculations (e.g., Gaussian 09) to identify transition-state stabilizers .

Data Analysis & Mechanistic Studies

Q. Q6. What computational tools are suitable for modeling the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Maestro to predict binding poses in kinase active sites .
  • Molecular Dynamics (MD): GROMACS for simulating ligand-protein stability over 100-ns trajectories .
  • QM/MM Hybrid Models: Combine Gaussian (DFT) and AMBER force fields to study electronic effects during binding .

Q. Q7. How should researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., EGFR or BTK) and assess rescue of phenotype .
  • Phosphoproteomics: LC-MS/MS to quantify phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .
  • Fluorescent Probes: Develop analogs with BODIPY tags for live-cell imaging of target engagement .

Advanced Methodological Challenges

Q. Q8. What are the best practices for addressing solubility and bioavailability limitations in preclinical studies?

Answer:

  • Prodrug Design: Introduce phosphate or acetate prodrug moieties to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes for sustained release .
  • Pharmacokinetic Profiling: Conduct in vivo studies (rodent models) with LC-MS quantification of plasma/tissue concentrations .

Q. Q9. How can metabolic instability (e.g., rapid hepatic clearance) be mitigated during lead optimization?

Answer:

  • Isotope Labeling: Use <sup>14</sup>C-labeled compound to trace metabolic pathways via radiometric HPLC .
  • CYP450 Inhibition Assays: Identify metabolic hotspots (e.g., demethylation sites) and block them with fluorine substitutions .
  • Liver Microsome Studies: Human/rodent microsomes to predict in vivo clearance rates and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.